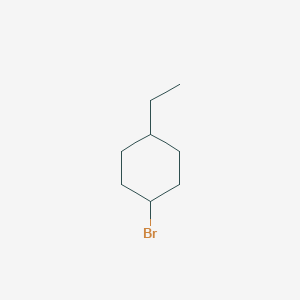

1-Bromo-4-ethylcyclohexane

Description

The exact mass of the compound 1-Bromo-4-ethylcyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-ethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-ethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYQXILOJXHWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181804-88-6 | |

| Record name | 1-bromo-4-ethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of cis/trans 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis- and trans-1-bromo-4-ethylcyclohexane. This document details the primary synthetic methodologies, experimental protocols, and analytical techniques for the characterization and separation of the diastereomers. The stereochemistry of substituted cyclohexanes is of critical importance in medicinal chemistry and materials science, influencing the biological activity and physical properties of derivative compounds.

Synthetic Pathways

The synthesis of 1-bromo-4-ethylcyclohexane is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 4-ethylcyclohexanol (B27859). The two principal reagents for this transformation are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). The choice of reagent can influence the stereochemical outcome of the reaction.

Bromination using Hydrobromic Acid

The reaction of 4-ethylcyclohexanol with hydrobromic acid typically proceeds through an Sₙ1-like mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. The bromide ion then attacks the carbocation. Due to the planar nature of the carbocation, the bromide ion can attack from either face, leading to a mixture of cis and trans isomers.

Bromination using Phosphorus Tribromide

The reaction of 4-ethylcyclohexanol with phosphorus tribromide (PBr₃) generally follows an Sₙ2 mechanism.[1][2] This pathway involves the activation of the alcohol by PBr₃, followed by a backside attack of the bromide ion on the carbon atom bearing the leaving group. This mechanism typically results in an inversion of stereochemistry at the reaction center.[2][3] Therefore, starting with a specific isomer of 4-ethylcyclohexanol can, in principle, lead to a stereoselective synthesis of the corresponding 1-bromo-4-ethylcyclohexane isomer.

Experimental Protocols

The following are generalized experimental protocols adapted from established procedures for the bromination of secondary cyclohexanols.[4][5][6]

Synthesis of 1-Bromo-4-ethylcyclohexane using HBr

Materials:

-

4-ethylcyclohexanol (cis/trans mixture)

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylcyclohexanol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Synthesis of 1-Bromo-4-ethylcyclohexane using PBr₃

Materials:

-

4-ethylcyclohexanol (cis/trans mixture)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add PBr₃ dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Separation and Characterization

The cis and trans isomers of 1-bromo-4-ethylcyclohexane have different physical properties and can be separated by chromatographic techniques, with gas chromatography (GC) being a particularly effective method for both separation and quantification.[6]

Spectroscopic Data

Due to the limited availability of experimental spectra for 1-bromo-4-ethylcyclohexane, the following tables summarize expected spectroscopic data based on analogous compounds such as 1-bromo-4-methylcyclohexane (B1584704) and 1-bromo-4-(propan-2-yl)cyclohexane.

Table 1: Predicted ¹H NMR Data for 1-Bromo-4-ethylcyclohexane

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH-Br | 3.8 - 4.5 | Multiplet |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets |

| -CH₂-CH₃ | 1.2 - 1.6 | Quartet |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Data for 1-Bromo-4-ethylcyclohexane

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-Br | 50 - 70 |

| C-ethyl | ~40 |

| Cyclohexane CH₂ | 25 - 40 |

| -CH₂-CH₃ | ~29 |

| -CH₂-CH₃ | ~11 |

Table 3: Predicted IR Absorption Data for 1-Bromo-4-ethylcyclohexane

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1375 - 1465 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and characterization process.

Caption: General workflow for the synthesis and purification of 1-bromo-4-ethylcyclohexane isomers.

Caption: Stereochemical pathways for the bromination of 4-ethylcyclohexanol.

References

Introduction to Stereoisomerism in 1-Bromo-4-ethylcyclohexane

An In-depth Technical Guide on the Stereochemistry of 1-Bromo-4-ethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of 1-bromo-4-ethylcyclohexane, a disubstituted cyclohexane (B81311) that serves as an excellent model for understanding conformational principles in cyclic systems. This document outlines the conformational analysis of its cis and trans diastereomers, presents quantitative data derived from established principles, details experimental protocols for its synthesis and characterization, and provides visual representations of key stereochemical concepts.

1-Bromo-4-ethylcyclohexane exists as two diastereomers: cis and trans. The spatial arrangement of the bromo and ethyl groups relative to the cyclohexane ring dictates the isomer. Within each diastereomer, the cyclohexane ring exists predominantly in a chair conformation, which can undergo a ring-flip to an alternative chair conformation. The stability of these conformers is governed by the steric strain imposed by the substituents in axial versus equatorial positions. This steric preference is quantified by "A-values," which represent the Gibbs free energy difference between placing a substituent in an axial versus an equatorial position. A larger A-value signifies a greater preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers is determined by the A-values of the bromo and ethyl substituents.

trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the substituents are on opposite faces of the cyclohexane ring. This allows for two chair conformations: one with both substituents in equatorial positions (diequatorial) and another, after a ring-flip, with both in axial positions (diaxial).

The diequatorial conformation is significantly more stable as it minimizes steric strain.[1] The diaxial conformer is highly disfavored due to the substantial steric hindrance from both axial substituents.[2] The energy difference between these two conformers is the sum of the A-values for the ethyl and bromo groups.

cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be axial and the other equatorial. A ring-flip interconverts these two possibilities.

The more stable conformer will have the bulkier group (the one with the higher A-value) in the more spacious equatorial position. The ethyl group is sterically more demanding than the bromine atom. Therefore, the equilibrium will strongly favor the conformation where the ethyl group is equatorial and the bromine is axial.[3][4] The energy difference between these conformers is the difference between their A-values.

Quantitative Conformational Data

The following tables summarize the quantitative data for the conformational analysis of 1-bromo-4-ethylcyclohexane isomers, based on established A-values.[5]

Table 1: Substituent A-Values

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.79 |

| Bromo (-Br) | ~0.43 |

Table 2: Conformational Energy Analysis of trans-1-Bromo-4-ethylcyclohexane

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| More Stable | Br (eq), Ethyl (eq) | 0 | >99.9 |

| Less Stable | Br (ax), Ethyl (ax) | ~2.22 | <0.1 |

Note: The relative energy of the less stable diaxial conformer is calculated as the sum of the A-values (1.79 + 0.43 = 2.22 kcal/mol).

Table 3: Conformational Energy Analysis of cis-1-Bromo-4-ethylcyclohexane

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| More Stable | Br (ax), Ethyl (eq) | 0 | ~90 |

| Less Stable | Br (eq), Ethyl (ax) | ~1.36 | ~10 |

Note: The relative energy of the less stable conformer is calculated as the difference in A-values (1.79 - 0.43 = 1.36 kcal/mol).

Experimental Protocols

Synthesis of 1-Bromo-4-ethylcyclohexane via Bromination of 4-Ethylcyclohexanol (B27859)

This protocol describes a typical synthesis of 1-bromo-4-ethylcyclohexane from 4-ethylcyclohexanol using phosphorus tribromide (PBr₃). The reaction generally proceeds with an inversion of stereochemistry (Sₙ2 mechanism). Therefore, starting with trans-4-ethylcyclohexanol will predominantly yield cis-1-bromo-4-ethylcyclohexane, and vice-versa.

Materials:

-

4-ethylcyclohexanol (cis/trans mixture or pure isomer)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add PBr₃ (approximately 0.4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice in a beaker.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of cis and trans isomers.

-

Purify the crude product by fractional distillation or column chromatography.

Separation of Diastereomers by Gas Chromatography (GC)

The cis and trans diastereomers of 1-bromo-4-ethylcyclohexane have different physical properties and can be separated and quantified by gas chromatography.[6]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent)

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. Hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

Carrier Gas: Helium or Nitrogen

Procedure:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the 1-bromo-4-ethylcyclohexane isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Inject 1 µL of the sample into the GC.

-

Record the chromatogram. The two diastereomers will elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.

Characterization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for determining the predominant conformation. The key diagnostic signal is the proton on the carbon bearing the bromine atom (H-1). The multiplicity and coupling constants of this proton are dependent on its orientation (axial or equatorial).[6]

Table 4: Predicted ¹H NMR Coupling Constants for the H-1 Proton

| H-1 Position (Br Position) | Coupling Interactions | Typical Coupling Constant (J) Range (Hz) | Signal Appearance |

| Axial (Equatorial Br) | Jax-ax, Jax-eq | 10 - 13, 2 - 5 | Broad multiplet (triplet of triplets) |

| Equatorial (Axial Br) | Jeq-ax, Jeq-eq | 2 - 5, 2 - 5 | Narrow multiplet |

-

trans Isomer: The predominant diequatorial conformation places the H-1 proton in an axial position. Therefore, the ¹H NMR spectrum of the trans isomer is expected to show a broad multiplet for the H-1 proton with large axial-axial coupling constants.

-

cis Isomer: The more stable conformation has an axial bromine, meaning the H-1 proton is equatorial. Thus, the spectrum of the cis isomer should display a narrow multiplet for the H-1 proton with only small coupling constants.[6]

Experimental Protocol:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum (a spectrometer with a frequency of 300 MHz or higher is recommended).

-

Identify the H-1 signal, which is expected to be in the range of δ 3.5-4.5 ppm.

-

Analyze the multiplicity and measure the coupling constants of the H-1 signal to determine the stereochemistry.

Visualization of Stereochemical Principles

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and an experimental workflow.

Caption: Conformational equilibrium of trans-1-Bromo-4-ethylcyclohexane.

Caption: Conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.

Caption: Experimental workflow for isomer analysis.

References

Conformational Landscape of 1-Bromo-4-ethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of 1-Bromo-4-ethylcyclohexane, a substituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of atoms and the energetic preferences of different conformations is paramount in fields such as medicinal chemistry and materials science, as it directly influences molecular interactions and reactivity. This document outlines the conformational analysis of both cis and trans isomers of 1-Bromo-4-ethylcyclohexane, detailing the relative stabilities of their chair conformations and the experimental and computational methodologies employed for their characterization.

Core Concepts in Cyclohexane Conformation

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In a chair conformation, the twelve hydrogen atoms are not equivalent and are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Through a process known as ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.

The stability of a particular chair conformation for a substituted cyclohexane is largely determined by the steric hindrance experienced by the substituents. Larger, bulkier groups generally prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.[1] The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1]

Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer of 1-Bromo-4-ethylcyclohexane, the bromo and ethyl groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for two distinct chair conformations.

In one conformation, both the bromo and the ethyl group can occupy equatorial positions. The alternative chair conformation, resulting from a ring flip, would force both substituents into the sterically hindered axial positions. The conformer with both groups in the equatorial position is significantly more stable as it minimizes steric strain.[2] The diaxial conformer is highly disfavored due to the substantial steric strain from 1,3-diaxial interactions.

The energetic difference between these two conformers is significant, effectively "locking" the molecule into the diequatorial conformation under normal conditions.

Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane

For the cis isomer, the bromo and ethyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[3] The two possible chair conformers are in equilibrium.

The relative stability of these two conformers is determined by the difference in the A-values of the bromo and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at about 1.79 kcal/mol.[4] The conformer with the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position is the more stable of the two.[3][5] The energy difference between these two conformers can be estimated by the difference in their A-values.

Quantitative Conformational Energy Analysis

The relative energies of the different conformers can be estimated using the A-values of the substituents. These values are additive and can be used to predict the equilibrium distribution of conformers.

| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans | Diequatorial | Br (eq), Ethyl (eq) | 0 (most stable) | >99 |

| Diaxial | Br (ax), Ethyl (ax) | ~2.22 | <1 | |

| cis | Ethyl equatorial | Br (ax), Ethyl (eq) | ~0.43 (more stable) | ~76 |

| Bromo equatorial | Br (eq), Ethyl (ax) | ~1.79 (less stable) | ~24 |

Note: Relative energies are estimated based on A-values (Br ≈ 0.43 kcal/mol, Ethyl ≈ 1.79 kcal/mol). The population percentages are calculated using the Gibbs free energy equation (ΔG = -RTlnKeq).

Experimental Protocols

The conformational equilibrium of 1-Bromo-4-ethylcyclohexane can be experimentally determined using various techniques, with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful method. Computational chemistry also provides a theoretical means to calculate the relative energies of conformers.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of chair-chair interconversion to observe distinct signals for each conformer and determine their relative populations.

Methodology:

-

Sample Preparation: A pure sample of cis or trans-1-Bromo-4-ethylcyclohexane is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.

-

Low-Temperature Measurement: ¹H NMR spectra are acquired over a range of low temperatures (e.g., from room temperature down to -80 °C or lower) using a variable temperature NMR spectrometer.

-

Signal Integration: At a temperature where the signals for the two conformers are well-resolved, the signals corresponding to specific protons (e.g., the proton on the carbon bearing the bromine) are carefully integrated for each conformer.

-

Equilibrium Constant Calculation: The ratio of the integrals directly corresponds to the ratio of the conformer populations, from which the equilibrium constant (Keq) can be calculated.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnKeq.

Computational Chemistry

Objective: To theoretically calculate the geometries and relative energies of the different conformers.

Methodology:

-

Model Construction: 3D models of the different chair conformations of cis and trans-1-Bromo-4-ethylcyclohexane are constructed using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy structure for each.

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to obtain accurate relative energies.

-

Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

Conclusion

The conformational analysis of 1-Bromo-4-ethylcyclohexane reveals distinct energetic preferences for its cis and trans isomers. The trans isomer predominantly exists in a diequatorial conformation, while the cis isomer shows a preference for the conformer with the larger ethyl group in the equatorial position. These preferences, quantifiable through A-values and confirmable by experimental and computational methods, are fundamental to understanding the stereochemical behavior of this and related substituted cyclohexanes. This knowledge is critical for applications in drug design and materials science, where molecular shape and substituent orientation dictate biological activity and physical properties.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-Bromo-4-ethylcyclohexane

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for acquiring NMR spectra and presents the predicted data in a structured format for clarity and comparative analysis.

Introduction

1-Bromo-4-ethylcyclohexane is a disubstituted cyclohexane (B81311) existing as two geometric isomers: cis and trans. The spatial orientation of the bromine and ethyl substituents significantly influences the chemical environment of the protons and carbons within the molecule. Consequently, ¹H and ¹³C NMR spectroscopy serve as powerful analytical tools for the structural elucidation and conformational analysis of these isomers. Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectra represent a time-averaged snapshot of the conformational equilibria. The bulky ethyl group has a strong preference for the equatorial position to minimize steric hindrance, which in turn influences the preferred conformation of each isomer.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-4-ethylcyclohexane

| Proton | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Multiplicity | Integration |

| H-1 (CH-Br) | ~3.8 - 4.2 | ~4.3 - 4.7 | Multiplet | 1H |

| Cyclohexyl Protons | ~1.0 - 2.2 | ~1.0 - 2.2 | Multiplets | 9H |

| -CH₂- (Ethyl) | ~1.2 - 1.4 | ~1.2 - 1.4 | Quartet | 2H |

| -CH₃ (Ethyl) | ~0.8 - 1.0 | ~0.8 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-4-ethylcyclohexane

| Carbon | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Chemical Shift (δ, ppm) - cis Isomer |

| C-1 (C-Br) | ~60 - 65 | ~58 - 63 |

| C-4 (C-Ethyl) | ~38 - 43 | ~36 - 41 |

| C-2, C-6 | ~35 - 40 | ~33 - 38 |

| C-3, C-5 | ~30 - 35 | ~28 - 33 |

| -CH₂- (Ethyl) | ~28 - 33 | ~28 - 33 |

| -CH₃ (Ethyl) | ~11 - 14 | ~11 - 14 |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Bromo-4-ethylcyclohexane.

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified 1-Bromo-4-ethylcyclohexane.[3]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Ensure the sample is fully dissolved to create a homogenous solution.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[3]

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[3][5] The optimal sample height in the tube is typically 40-50 mm.[1]

-

Filtration: If any solid particles are present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[2]

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 300 MHz or higher).[3][4]

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.[3]

-

Spectral Width: 10-12 ppm.[3]

-

Acquisition Time: 2-3 seconds.[3]

-

Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.[3]

-

Spectral Width: 0-220 ppm.[4]

-

Acquisition Time: 1-2 seconds.[3]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.[5]

-

Phasing and Baseline Correction: The spectrum is then phase-corrected and the baseline is corrected to ensure accurate peak integration.[5]

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[5]

-

Analysis: Peak picking, integration, and analysis of multiplicities are performed to elucidate the structure.[5]

Experimental Workflow Diagram

The logical flow of an NMR experiment, from sample preparation to final analysis, is illustrated in the following diagram.

Discussion of Spectral Features

The chemical shift of the proton on the carbon bearing the bromine (H-1) is a key diagnostic feature for distinguishing between the cis and trans isomers. In the more stable conformation of the trans isomer, both the bromine and ethyl groups are equatorial, placing the H-1 proton in an axial position. For the cis isomer, the ethyl group's preference for the equatorial position forces the bromine into an axial position, resulting in an equatorial H-1 proton. Generally, an equatorial proton resonates at a lower field (higher ppm value) than an axial proton. Therefore, the H-1 signal for the cis isomer is predicted to be downfield compared to the trans isomer.

Similarly, in ¹³C NMR, the chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. The position of the C-1 signal and the signals for the other ring carbons can provide further evidence for the conformational assignment of the isomers.

References

An In-depth Technical Guide to 1-Bromo-4-ethylcyclohexane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethylcyclohexane is a halogenated cyclic alkane that serves as a valuable building block in organic synthesis. Its conformational flexibility and the presence of a reactive bromine atom make it a versatile intermediate for the introduction of the 4-ethylcyclohexyl moiety into more complex molecules. This is of particular interest in medicinal chemistry and drug development, where the lipophilicity and steric bulk of this group can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of 1-Bromo-4-ethylcyclohexane.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromo-4-ethylcyclohexane is presented below. It is important to note that while some data is experimentally determined, other values are computed predictions due to the limited availability of published experimental data for this specific compound.

Table 1: Physical and Chemical Properties of 1-Bromo-4-ethylcyclohexane

| Property | Value | Source |

| Molecular Formula | C8H15Br | PubChem[1] |

| Molecular Weight | 191.11 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-ethylcyclohexane | PubChem[1] |

| CAS Number | 181804-88-6 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Appearance | Expected to be a liquid | |

| Solubility | Expected to be insoluble in water and soluble in organic solvents. |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for 1-Bromo-4-ethylcyclohexane (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 - 4.2 | Multiplet | CH-Br |

| ~1.0 - 2.2 | Multiplets | Cyclohexane (B81311) CH₂ and CH protons |

| ~1.2 - 1.6 | Multiplet | -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 1-Bromo-4-ethylcyclohexane (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~60 - 65 | C-Br |

| ~30 - 45 | Cyclohexane carbons |

| ~28 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Table 4: Predicted Key IR Absorption Bands for 1-Bromo-4-ethylcyclohexane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 2960 | C-H stretching | Alkane |

| 1440 - 1465 | C-H bending | Alkane |

| 550 - 750 | C-Br stretching | Alkyl halide |

Table 5: Predicted Mass Spectrometry Fragmentation for 1-Bromo-4-ethylcyclohexane

| m/z | Interpretation |

| 190/192 | Molecular ion (M⁺) peak with characteristic 1:1 ratio for bromine isotopes |

| 111 | M⁺ - Br |

| 161/163 | M⁺ - C₂H₅ |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 1-Bromo-4-ethylcyclohexane are not widely published. However, established procedures for analogous compounds, such as 1-bromo-4-(propan-2-yl)cyclohexane, can be readily adapted.

Synthesis of 1-Bromo-4-ethylcyclohexane from 4-Ethylcyclohexanol

This protocol is adapted from the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane.

Materials:

-

4-Ethylcyclohexanol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylcyclohexanol.

-

Carefully add an excess of 48% aqueous hydrobromic acid.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-Bromo-4-ethylcyclohexane.

Reactivity: Nucleophilic Substitution and Elimination Reactions

1-Bromo-4-ethylcyclohexane, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

General Considerations:

-

Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 elimination pathway.

-

Strong, unhindered nucleophiles (e.g., iodide, azide) will favor the SN2 substitution pathway.

-

Weak nucleophiles/weak bases in polar protic solvents (e.g., ethanol, water) can lead to a mixture of SN1 and E1 products.

The stereochemistry of the cyclohexane ring plays a crucial role in these reactions. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar (diaxial) conformation. The cis and trans isomers of 1-Bromo-4-ethylcyclohexane will exhibit different reactivities based on the stability of the chair conformation that allows for this arrangement.

Safety and Handling

1-Bromo-4-ethylcyclohexane is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

1-Bromo-4-ethylcyclohexane is a key synthetic intermediate with potential applications in various fields, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific compound is somewhat limited, a good understanding of its properties and reactivity can be derived from closely related analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- 1. 1-Bromo-4-ethylcyclohexane | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, 1-bromo-4-methyl- [webbook.nist.gov]

- 3. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromocyclohexane(108-85-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-4-ethylcyclohexane. The content herein is structured to offer clear, actionable insights for professionals in analytical chemistry and related fields.

Introduction

1-Bromo-4-ethylcyclohexane is a halogenated aliphatic cyclic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Electron ionization (EI) induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of predictable bond cleavages and rearrangements. The resulting mass spectrum is a fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.

The key fragmentation pathways for alkyl halides, such as 1-bromo-4-ethylcyclohexane, typically involve the cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the halogen).[1] For cyclic systems like cyclohexane (B81311), ring opening and subsequent fragmentation are also common.[2][3]

Predicted Fragmentation Pathways

The molecular formula for 1-bromo-4-ethylcyclohexane is C8H15Br.[4] Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity.[5][6] The nominal molecular weight is 190/192 u.

The primary fragmentation events anticipated for 1-bromo-4-ethylcyclohexane are:

-

Loss of the Bromine Radical: The C-Br bond is relatively weak and readily cleaves to lose a bromine radical, forming a stable secondary carbocation. This is often a dominant fragmentation pathway for bromoalkanes.[7]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bonded to the bromine can occur. In this molecule, this would involve the loss of the ethyl group.

-

Loss of HBr: Elimination of a molecule of hydrogen bromide can occur, leading to the formation of an ethylcyclohexene radical cation.

-

Cyclohexane Ring Fragmentation: The resulting carbocation from the loss of bromine (m/z 111) can undergo further fragmentation, characteristic of the cyclohexane ring structure. This often involves the loss of ethene (C2H4).[2][3]

These pathways are visualized in the fragmentation diagram below.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Bromo-4-ethylcyclohexane | C8H15Br | CID 22913766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

Stability of 1-Bromo-4-ethylcyclohexane Chair Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1-Bromo-4-ethylcyclohexane. By examining the principles of cyclohexane (B81311) chair conformations, the influence of substituent steric strain, and the application of quantitative experimental methodologies, this document serves as a detailed resource for professionals in chemical and pharmaceutical research.

Core Principles of Cyclohexane Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process known as ring flip, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction.[1][2]

In disubstituted cyclohexanes, such as 1-Bromo-4-ethylcyclohexane, the relative stability of the two chair conformers is determined by the steric requirements of both substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3][4]

Quantitative Conformational Analysis

The relative stability of the chair conformations of 1-Bromo-4-ethylcyclohexane can be determined by comparing the A-values of the bromine and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at around 1.79 kcal/mol.[1] This indicates that the ethyl group is sterically bulkier and has a stronger preference for the equatorial position.

Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the bromo and ethyl groups are in equatorial positions, and a ring-flipped conformation where both are in axial positions.

-

Diequatorial Conformer: Both bromine and the ethyl group occupy equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.

-

Diaxial Conformer: Both bromine and the ethyl group occupy axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions between the axial bromine and axial hydrogens, as well as the even larger steric strain from the axial ethyl group interacting with axial hydrogens.

The energy difference between these two conformers is the sum of the A-values of the two substituents.

Table 1: Conformational Energy Data for trans-1-Bromo-4-ethylcyclohexane

| Conformer | Substituent Positions | Total Steric Strain (kcal/mol) | Relative Stability |

| Conformer I | Ethyl: equatorial, Bromo: equatorial | ~ 0 | Highly Favored |

| Conformer II | Ethyl: axial, Bromo: axial | ~ 2.22 (1.79 + 0.43) | Highly Disfavored |

Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, the two substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.

-

Conformer A: The larger ethyl group is in the equatorial position, and the smaller bromine atom is in the axial position. The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial bromine, which corresponds to its A-value.

-

Conformer B: The bromine atom is in the equatorial position, and the ethyl group is in the axial position. The steric strain here is dominated by the 1,3-diaxial interactions of the bulkier axial ethyl group.

The more stable conformation will be the one that places the larger substituent (ethyl group) in the equatorial position.[5] The energy difference between these two conformers is the difference between their A-values.

Table 2: Conformational Energy Data for cis-1-Bromo-4-ethylcyclohexane

| Conformer | Substituent Positions | Total Steric Strain (kcal/mol) | Relative Stability |

| Conformer A | Ethyl: equatorial, Bromo: axial | ~ 0.43 | More Stable |

| Conformer B | Ethyl: axial, Bromo: equatorial | ~ 1.79 | Less Stable |

The energy difference (ΔΔG) between the two conformers is approximately 1.36 kcal/mol (1.79 kcal/mol - 0.43 kcal/mol). This significant energy difference indicates that the equilibrium will strongly favor the conformer with the equatorial ethyl group.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for experimentally determining the ratio of conformers in solution. At room temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[5]

Detailed Experimental Protocol: Low-Temperature NMR Spectroscopy

This protocol outlines the steps for determining the conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified cis-1-Bromo-4-ethylcyclohexane.

-

Dissolve the sample in a deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂), in a clean, dry vial. The typical volume is 0.6-0.7 mL.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and shim the spectrometer at room temperature to ensure optimal resolution.

-

-

Low-Temperature Data Acquisition:

-

Gradually lower the temperature of the NMR probe, allowing the sample to equilibrate at each temperature step (e.g., in 10-20 K increments).

-

Acquire a series of ¹H NMR spectra at various low temperatures (e.g., from room temperature down to the freezing point of the solvent, typically around -80 °C to -100 °C).

-

At a temperature where the signals for the two conformers are well-resolved and sharp (i.e., the coalescence temperature has been passed and the exchange is slow), acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise.

-

-

Data Analysis:

-

Identify distinct signals corresponding to specific protons in each of the two chair conformers. Protons on the carbon bearing the bromine or ethyl group are often good reporters.

-

Carefully integrate the signals corresponding to the same proton in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

-

Calculate the equilibrium constant (Keq) from the ratio of the conformer populations: Keq = [more stable conformer] / [less stable conformer].

-

Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane.

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-1-Bromo-4-ethylcyclohexane.

Caption: Equilibrium between the two chair conformers of cis-1-Bromo-4-ethylcyclohexane.

Conclusion

The conformational stability of 1-Bromo-4-ethylcyclohexane is governed by the steric demands of the bromine and ethyl substituents. For the trans isomer, the diequatorial conformation is overwhelmingly favored. In the case of the cis isomer, the conformation with the bulkier ethyl group in the equatorial position is significantly more stable. These conformational preferences can be quantified through the use of A-values and experimentally verified using low-temperature NMR spectroscopy. A thorough understanding of these principles is critical for professionals in drug development and chemical research, as the three-dimensional structure of a molecule profoundly influences its physical properties and biological activity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Calculating Energy Difference Between Chair Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. Solved The two alternative chair conformations of | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-4-ethylcyclohexane and its Derivatives

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-Bromo-4-ethylcyclohexane, tailored for researchers, scientists, and professionals in drug development. It delves into the systematic naming conventions, including stereochemical considerations, to ensure accurate and unambiguous communication of chemical structures.

Fundamental Principles of Cycloalkane Nomenclature

The IUPAC system for naming organic compounds provides a set of logical rules to assign a unique name to every chemical structure. For substituted cycloalkanes such as 1-Bromo-4-ethylcyclohexane, the core principles involve identifying the parent hydrocarbon, numbering the carbon atoms of the ring, and naming the substituents in alphabetical order.[1][2][3]

1.1. Identifying the Parent Hydrocarbon

The parent hydrocarbon is the main cyclic structure. In this case, the parent is a six-membered carbon ring, which is named cyclohexane (B81311).[3][4] The prefix "cyclo-" indicates a ring structure, and "hexane" specifies a six-carbon alkane.[2][3]

1.2. Numbering the Substituents

When a cycloalkane has multiple substituents, the carbon atoms in the ring are numbered to give the substituents the lowest possible locants (numbers).[1][2] The numbering should start at one of the substituted carbons. For 1-Bromo-4-ethylcyclohexane, the two substituents are a bromine atom and an ethyl group.

The alphabetical order of the substituents determines the numbering. "Bromo" comes before "ethyl" alphabetically. Therefore, the carbon atom bonded to the bromine atom is assigned as carbon 1.[3][5] Numbering then proceeds around the ring in the direction that gives the next substituent the lowest possible number. In this case, regardless of the direction of numbering (clockwise or counter-clockwise), the ethyl group will be on carbon 4.

1.3. Assembling the Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their locants, followed by the name of the parent cycloalkane. Thus, the systematic name is 1-Bromo-4-ethylcyclohexane .

Stereochemistry of 1-Bromo-4-ethylcyclohexane

Disubstituted cyclohexanes, such as 1-Bromo-4-ethylcyclohexane, can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[6] For 1,4-disubstituted cyclohexanes, this is described by cis-trans isomerism.

-

cis Isomer : In the cis isomer, both substituents are on the same side of the cyclohexane ring (both pointing up or both pointing down).[6][7]

-

trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring (one pointing up and one pointing down).[6][7]

To specify the stereochemistry in the IUPAC name, the prefix cis- or trans- is added in italics at the beginning of the name.

The complete IUPAC names for the stereoisomers are:

-

cis-1-Bromo-4-ethylcyclohexane

-

trans-1-Bromo-4-ethylcyclohexane

Data Presentation

The following table summarizes the IUPAC nomenclature for the isomers of 1-Bromo-4-ethylcyclohexane.

| Isomer | IUPAC Name | Description of Substituent Orientation |

| cis | cis-1-Bromo-4-ethylcyclohexane | The bromo and ethyl groups are on the same side of the cyclohexane ring. |

| trans | trans-1-Bromo-4-ethylcyclohexane | The bromo and ethyl groups are on opposite sides of the cyclohexane ring. |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the IUPAC name of 1-Bromo-4-ethylcyclohexane and its stereoisomers.

Caption: IUPAC Naming Workflow for 1-Bromo-4-ethylcyclohexane.

References

- 1. IUPAC Rules for Nomenclature of substituted Cycloalkanes [mail.almerja.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. Substituted Cycloalkanes [chem.ucalgary.ca]

- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

Steric Hindrance Effects of the Ethyl Group in 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the ethyl group in the conformational landscape and reactivity of 1-bromo-4-ethylcyclohexane. A detailed examination of the conformational isomers, their relative energies, and the stereoelectronic requirements governing elimination reactions is presented. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development by providing quantitative data, detailed experimental protocols, and visual representations of key chemical principles.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). The conformational preferences of substituents on the cyclohexane (B81311) ring, dictated by steric and electronic effects, profoundly influence the molecule's three-dimensional shape, physical properties, and reactivity. Understanding these effects is paramount for rational drug design and the development of stereoselective synthetic methodologies.

This guide focuses on 1-bromo-4-ethylcyclohexane, a model system for elucidating the steric influence of a small alkyl group (ethyl) on the conformational equilibrium and its consequences for chemical transformations. The interplay between the ethyl group and the bromine atom in both cis and trans isomers will be explored in detail.

Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). Each of these isomers exists as an equilibrium of two chair conformations that interconvert via a ring-flip process. The relative stability of these conformers is primarily determined by the steric strain arising from 1,3-diaxial interactions.

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformations of a monosubstituted cyclohexane.

A-Values of Ethyl and Bromo Substituents

The steric bulk of a substituent is directly related to its A-value. For the ethyl and bromo groups, the experimentally determined A-values are summarized in the table below.

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.75 |

| Bromo (-Br) | ~0.38 - 0.55 |

The larger A-value of the ethyl group compared to the bromine atom indicates that the ethyl group experiences greater steric hindrance in the axial position due to more significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Conformational Equilibrium of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the ethyl group and the bromine atom can occupy equatorial positions. The ring-flipped conformer would force both groups into the highly unfavorable axial positions.

The energy difference between the diequatorial and diaxial conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

ΔG° (Diaxial - Diequatorial) ≈ A(ethyl) + A(bromo) ≈ 1.75 + 0.45 = 2.20 kcal/mol

This significant energy difference indicates that trans-1-bromo-4-ethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.

Conformational Equilibrium of cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial.

The more stable conformer will have the bulkier substituent (the ethyl group) in the equatorial position to minimize steric strain. The energy difference between these two conformers is the difference between their A-values.

ΔG° ≈ A(ethyl) - A(bromo) ≈ 1.75 - 0.45 = 1.30 kcal/mol

This energy difference favors the conformer with the equatorial ethyl group and axial bromine.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Chemical Shifts

The chemical shift of the proton on the carbon bearing the bromine (H-1) is highly dependent on its orientation. Axial protons are typically more shielded (lower ppm) than equatorial protons.

| Proton | Predicted δ (ppm) (trans - diequatorial) | Predicted δ (ppm) (cis - eq-Et, ax-Br) | Multiplicity |

| H-1 (CHBr) | 3.8 - 4.2 | 4.2 - 4.6 | Multiplet |

| -CH₂- (ethyl) | 1.3 - 1.5 | 1.3 - 1.5 | Quartet |

| -CH₃ (ethyl) | 0.8 - 1.0 | 0.8 - 1.0 | Triplet |

| Cyclohexyl-H | 1.0 - 2.2 | 1.0 - 2.2 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

The carbon chemical shifts are also influenced by the substituent orientation, with carbons experiencing steric compression (from axial substituents) being shielded (shifted to a lower ppm).

| Carbon | Predicted δ (ppm) (trans - diequatorial) | Predicted δ (ppm) (cis - eq-Et, ax-Br) |

| C-1 (CBr) | 55 - 60 | 52 - 57 |

| C-2, C-6 | 35 - 40 | 33 - 38 |

| C-3, C-5 | 30 - 35 | 28 - 33 |

| C-4 | 38 - 43 | 38 - 43 |

| -CH₂- (ethyl) | 28 - 32 | 28 - 32 |

| -CH₃ (ethyl) | 11 - 14 | 11 - 14 |

Reactivity: The E2 Elimination

The steric effects of the ethyl group and the conformational preferences of the cis and trans isomers have a profound impact on their reactivity, particularly in bimolecular elimination (E2) reactions. The E2 mechanism has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane ring means they must both be in axial positions.

E2 Elimination of cis-1-Bromo-4-ethylcyclohexane

The more stable conformer of the cis isomer has the bromine atom in the axial position, which is the required geometry for E2 elimination. This conformer also has axial hydrogens on the adjacent carbons (C-2 and C-6), allowing for a rapid E2 reaction to occur with a strong base.

E2 Elimination of trans-1-Bromo-4-ethylcyclohexane

The more stable conformer of the trans isomer has both the bromine and the ethyl group in equatorial positions. For E2 elimination to occur, the ring must flip to the much less stable diaxial conformation. The high energy of this reactive conformer means that it is present in a very low concentration at equilibrium, resulting in a significantly slower rate of E2 elimination compared to the cis isomer.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-bromo-4-ethylcyclohexane and a representative E2 elimination reaction. These protocols are adapted from established procedures for analogous compounds.[3]

Synthesis of 1-Bromo-4-ethylcyclohexane from 4-Ethylcyclohexanol (B27859)

This procedure describes the conversion of 4-ethylcyclohexanol to 1-bromo-4-ethylcyclohexane using phosphorus tribromide.

Materials:

-

4-Ethylcyclohexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-ethylcyclohexanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-bromo-4-ethylcyclohexane.

E2 Elimination of 1-Bromo-4-ethylcyclohexane

This protocol describes a typical procedure for the E2 elimination of 1-bromo-4-ethylcyclohexane using sodium ethoxide.

Materials:

-

cis- or trans-1-Bromo-4-ethylcyclohexane

-

Sodium ethoxide in ethanol (B145695) (e.g., 1 M solution)

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-bromo-4-ethylcyclohexane isomer (1.0 eq) in anhydrous ethanol.

-

Add the sodium ethoxide solution (1.5 eq) to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent.

-

Analyze the product (4-ethylcyclohexene) by GC and/or NMR spectroscopy.

Conclusion

The steric hindrance of the ethyl group in 1-bromo-4-ethylcyclohexane plays a critical role in determining its conformational preferences and reactivity. The larger A-value of the ethyl group compared to bromine dictates the more stable chair conformers for both the cis and trans isomers. This, in turn, has a dramatic effect on the rate of E2 elimination, with the cis isomer reacting significantly faster due to the ready accessibility of the required anti-periplanar arrangement of the leaving group and a β-hydrogen in its most stable conformation. This in-depth analysis provides valuable insights for professionals in drug development and organic synthesis, where control of stereochemistry and reactivity is paramount.

References

A Technical Guide to the Determination of Theoretical and Experimental Bond Angles in 1-Bromo-4-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Conformational Isomers of 1-Bromo-4-ethylcyclohexane

1-Bromo-4-ethylcyclohexane exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents, a bromine atom and an ethyl group, can occupy either axial (a) or equatorial (e) positions. This gives rise to two primary chair conformers for the cis and trans isomers:

-

trans-1-Bromo-4-ethylcyclohexane: The more stable conformer will have both the bromo and ethyl groups in the equatorial positions (e,e) to minimize steric hindrance. A ring flip would force both bulky groups into the highly unfavorable axial positions (a,a).

-

cis-1-Bromo-4-ethylcyclohexane: In the cis isomer, one substituent is axial and the other is equatorial. The equilibrium will favor the conformer where the larger ethyl group occupies the more stable equatorial position, and the smaller bromine atom is in the axial position.

The preference for a substituent to occupy the equatorial position is influenced by 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The larger the substituent, the greater the steric strain in the axial position.

Data Presentation: Representative Bond Angles

The following table presents representative theoretical and experimental bond angles for a substituted cyclohexane (B81311). These values are illustrative and would be expected to be in a similar range for 1-Bromo-4-ethylcyclohexane. The actual bond angles will be influenced by the specific conformation and the steric and electronic effects of the bromo and ethyl substituents.

| Bond Angle | Representative Theoretical Value (°) | Representative Experimental Value (°) | Factors Influencing the Angle in 1-Bromo-4-ethylcyclohexane |

| C-C-C (in ring) | ~111° | ~111° | The chair conformation relieves angle strain from the ideal 109.5° for sp³ hybridized carbon. The presence of bulky substituents can cause slight distortions. |

| H-C-H (axial-equatorial) | ~107-108° | ~107-108° | This angle is typically slightly smaller than the ideal tetrahedral angle. |

| C-C-Br (equatorial) | ~110-112° | ~110-112° | The C-C-Br angle in the equatorial position is expected to be close to the tetrahedral angle, with minor deviations due to steric interactions. |

| C-C-Br (axial) | ~108-110° | ~108-110° | In the axial position, steric repulsion between the bromine atom and the axial hydrogens at C3 and C5 can lead to a slight compression of this angle. |

| C-C-C (ethyl group) | ~109.5° | ~109.5° | The bond angles within the ethyl group are expected to be close to the ideal tetrahedral angle. |

| C-C-H (ethyl group) | ~109.5° | ~109.5° | Similar to the C-C-C angle in the ethyl group, these angles are expected to be close to the ideal tetrahedral value. |

Experimental Protocols

The determination of molecular geometry, including bond angles, relies on sophisticated experimental techniques. The primary methods for a molecule like 1-Bromo-4-ethylcyclohexane would be Gas-Phase Electron Diffraction and X-ray Crystallography.

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of 1-Bromo-4-ethylcyclohexane is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

-

Structure Refinement: The bond lengths, bond angles, and torsional angles are refined by fitting a theoretical model of the molecule to the experimental radial distribution curve.

X-ray crystallography provides precise structural information for molecules in the solid state. This technique requires the molecule to be crystallized.

Methodology:

-

Crystallization: Single crystals of 1-Bromo-4-ethylcyclohexane are grown from a supersaturated solution. This can often be the most challenging step.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity.

-

Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the diffraction spots are used to determine the dimensions of the unit cell, and the intensities are used to determine the arrangement of atoms within the unit cell. This is typically solved using computational methods.

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the calculated and observed diffraction patterns, yielding precise bond lengths and angles.

Theoretical Protocol: Computational Chemistry

Theoretical calculations provide a powerful means to predict the geometry of molecules. The most common approach is geometry optimization using quantum mechanical methods.

Methodology:

-

Initial Structure: An initial 3D structure of the desired conformer of 1-Bromo-4-ethylcyclohexane is generated using molecular modeling software.

-

Method and Basis Set Selection: A computational method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-31G*, cc-pVDZ) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

-

Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement that corresponds to a minimum on the potential energy surface. This process is repeated iteratively until the energy and the forces on the atoms converge to a predefined threshold.

-

Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths and bond angles.

Visualization of Methodological Workflow

The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the bond angles of 1-Bromo-4-ethylcyclohexane.

Conclusion

The determination of precise bond angles in 1-Bromo-4-ethylcyclohexane requires a synergistic approach, combining experimental measurements with theoretical calculations. While specific values are not currently published, the methodologies outlined in this guide provide a robust framework for obtaining this critical structural information. The interplay between the steric bulk of the bromo and ethyl substituents and their preferred equatorial positioning in the dominant chair conformers will ultimately govern the subtle deviations from idealized tetrahedral geometry within the cyclohexane ring. Such detailed structural knowledge is invaluable for applications in medicinal chemistry, materials science, and fundamental chemical research.

Methodological & Application

Application Notes and Protocols for the Formation of 4-Ethylcyclohexylmagnesium Bromide from 1-Bromo-4-ethylcyclohexane

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction involves the preparation of an organomagnesium halide (Grignard reagent) through the reaction of an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2][3] These reagents act as potent nucleophiles and strong bases.[4][5] This document provides a detailed protocol for the formation of the Grignard reagent 4-ethylcyclohexylmagnesium bromide from the secondary alkyl halide, 1-bromo-4-ethylcyclohexane. The successful synthesis of this reagent is crucial for introducing the 4-ethylcyclohexyl moiety into target molecules, a common structural feature in various pharmacologically active compounds and advanced materials.

Secondary alkyl halides can present challenges in Grignard reagent formation, with potential side reactions such as Wurtz coupling.[1] Therefore, careful control of reaction conditions is paramount. This protocol outlines the necessary steps for successful initiation, formation, and subsequent use of this valuable synthetic intermediate.

Quantitative Data Summary